3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic scaffold with a carboxamide substituent at position 5. Key structural features include:
- Naphthalen-1-yl carboxamide at position 7: Introduces aromatic bulk, likely influencing solubility and receptor selectivity.
- Methyl group at position 5: May modulate steric effects and metabolic stability.
- Dioxo groups at positions 2 and 4: Contribute to hydrogen-bonding interactions, critical for binding to enzymes like kinases or proteases.
Properties
Molecular Formula |
C24H17ClN4O3 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H17ClN4O3/c1-28-13-18(22(30)26-19-8-4-6-14-5-2-3-7-17(14)19)20-21(28)23(31)29(24(32)27-20)16-11-9-15(25)10-12-16/h2-13H,1H3,(H,26,30)(H,27,32) |
InChI Key |
DCNRGXDQNNASJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate undergoes cyclization with naphthylamine and subsequent oxidation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the naphthyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or additional ring structures .
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biochemical pathways and cellular processes.
Medicine: Due to its biological activity, it is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as reduced cell proliferation or induction of apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
Table 1: Comparison of Pyrrolo-Pyrimidine Derivatives
Key Observations:
Substituent-Driven Activity Trends
Halogenated Aromatic Groups
- 4-Chlorophenyl : Common in kinase inhibitors (e.g., imatinib analogs) for hydrophobic pocket interactions. shows that 4-chlorophenyl-substituted pyrrolo-pyrimidines exhibit distinct torsional angles (N6—C7—N8—C9: −1.5° to −175.4°), influencing conformational flexibility .
- 3-Chloro-4-fluorophenyl (): Fluorine’s electronegativity may improve binding precision and pharmacokinetics via reduced off-target interactions.
Naphthyl vs. Other Aromatic Groups
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient Analysis : As per , similarity indexing using fingerprint-based methods (e.g., R programming) quantifies structural overlap. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), correlating with shared bioactivity . Applied to the target compound, this method could identify analogs with overlapping pharmacophores.
- Cross-Reactivity Profiles: highlights that immunoassays for structurally similar compounds (e.g., differing in substituents) may exhibit variable cross-reactivity. The naphthyl group in the target compound likely reduces cross-reactivity with assays optimized for smaller aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
